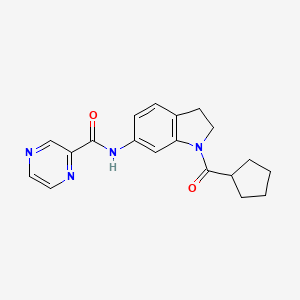

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide

Beschreibung

The compound N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide features a pyrazine-2-carboxamide core linked to a 2,3-dihydroindole scaffold modified with a cyclopentanecarbonyl group.

Eigenschaften

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIXXCSGWLZGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide is a complex organic compound that integrates an indole derivative with a pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting neurological disorders and cancers. Understanding its biological activity is crucial for evaluating its efficacy and safety as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide is . Its unique structural features include:

- Indole Ring : Known for electrophilic substitution reactions, particularly at the C3 position.

- Pyrazine Moiety : May undergo nucleophilic substitutions due to the electron-withdrawing nature of nitrogen atoms.

- Cyclopentanecarbonyl Group : Enhances the compound's reactivity and biological interactions.

The biological activity of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters such as dopamine. Inhibition of MAO-B is particularly relevant in the treatment of neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore how modifications to the compound's structure affect its biological activity. The findings indicate that specific substitutions can enhance MAO-B inhibitory activity. For instance, derivatives with fluorinated aromatic groups showed improved selectivity and potency compared to the parent compound.

Research Findings

Recent studies have evaluated the biological activity of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide through various assays:

-

MAO-B Inhibition :

- IC50 Values : The compound exhibited an IC50 value of approximately 94.52 nM against MAO-B, demonstrating significant inhibitory potential compared to known inhibitors like rasagiline (SI > 50) .

- Selectivity Index : A selectivity index greater than 60 indicates a favorable profile for further development as a therapeutic agent.

- Kinetic Studies :

Therapeutic Potential

The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide extend beyond MAO-B inhibition. Its unique structure allows for exploration in various therapeutic areas:

- Neurological Disorders : As a lead candidate for treating Parkinson's disease through modulation of dopamine levels.

- Cancer Research : Initial screenings indicate possible cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis

To highlight the uniqueness of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Distinguishing Factors |

|---|---|---|---|

| Indole | Aromatic heterocycle | Neurotransmitter modulation | Basicity and electrophilic reactivity |

| Pyrazinamide | Pyrazine derivative | Antimicrobial properties | Primarily used in tuberculosis treatment |

| N-(4-pyridyl)-N'-(phenyl)urea | Urea derivative with pyridine | Anticancer activity | Different nitrogen placement affecting reactivity |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine | Indole-based MAO-B inhibitor | Selective inhibition | Enhanced selectivity and potency |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Activity:

Several studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the pyrazine ring have led to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation.

2. Antimicrobial Properties:

Research has shown that N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

3. Neuroprotective Effects:

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide for their anticancer activity. The results indicated that certain modifications improved potency against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a research article featured in Antibiotics, the compound was tested against a panel of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotection

A recent study published in Neuroscience Letters explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results showed that treatment with N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide led to reduced amyloid-beta plaque formation and improved cognitive function.

Vergleich Mit ähnlichen Verbindungen

Neuropeptide Y Y₂ Receptor Antagonists

JNJ-5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide) shares the 2,3-dihydroindole core but incorporates an acetyl group instead of cyclopentanecarbonyl and an acrylamide side chain . Key differences:

- Receptor Binding: JNJ-5207787’s piperidinyl and cyanophenyl groups confer Y₂ receptor antagonism (IC₅₀ = 9 nM), whereas the target compound’s pyrazinecarboxamide moiety might redirect activity toward other targets (e.g., kinases or enzymes) .

Table 1 : Structural and Functional Comparison with Neuropeptide Y Antagonists

Antimycobacterial and Antifungal Pyrazinecarboxamides

Pyrazinecarboxamides with halogenated aryl groups (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide ) exhibit potent activity against Mycobacterium tuberculosis (65% inhibition at 6.25 µg/mL) and fungi (Trichophyton mentagrophytes, MIC = 62.5 µmol/L) . Key contrasts:

- Bioactivity : Chlorinated pyrazines in rely on electron-withdrawing substituents for PET inhibition (IC₅₀ = 43.0 µmol/L), whereas the dihydroindole moiety in the target compound could shift activity toward eukaryotic targets (e.g., GPCRs).

Table 2 : Antimycobacterial Pyrazinecarboxamide Analogues

MAO-B Inhibitors

N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (IC₅₀ = 0.78 µM, Kᵢ = 94.52 nM for MAO-B) demonstrates that indole-pyrazine hybrids can target neurological enzymes . Differences include:

- Substituent Geometry : The fluorobenzoyl group in the MAO-B inhibitor provides electron-withdrawing effects critical for enzyme binding, whereas the cyclopentanecarbonyl group in the target compound may sterically hinder MAO-B interaction.

Agricultural Fungicides

Pyraziflumid (3-(trifluoromethyl)pyrazine-2-carboxamide) is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against plant pathogens . Contrasts with the target compound:

- Electron-Deficient Groups : Pyraziflumid’s trifluoromethyl group enhances SDH binding, while the target compound’s cyclopentanecarbonyl may lack sufficient electron deficiency for SDHI activity.

- Applications : Pyraziflumid’s agrochemical utility highlights the pyrazinecarboxamide scaffold’s versatility, though the target compound’s indole moiety likely redirects its use to mammalian systems.

Structure-Activity Relationships (SAR) and Physicochemical Properties

- Electron Effects : Pyrazine’s electron-deficient nature is critical for interactions with enzymes (e.g., MAO-B, SDH), but steric bulk from cyclopentane may limit binding in some targets .

- Degradation Stability : Analogues like bortezomib degrade into pyrazinecarboxamide derivatives (e.g., BTZ1/BTZ2) under oxidative conditions, suggesting the target compound may require stability studies .

Vorbereitungsmethoden

Fischer Indole Synthesis

A cyclohexanone derivative is condensed with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to form the indole ring. Subsequent reduction of the carbonyl group using NaBH4 or catalytic hydrogenation yields 2,3-dihydro-1H-indole.

Example Protocol :

-

Cyclohexanone (10 mmol) and phenylhydrazine (10 mmol) are refluxed in ethanol with 10% HCl for 12 hours.

-

The resulting indole intermediate is reduced with NaBH4 (15 mmol) in THF at 0°C, followed by quenching with aqueous NH4Cl.

-

Amination at the 6-position is achieved via nitration (HNO3/H2SO4) followed by catalytic hydrogenation (H2/Pd-C).

Key Data :

| Parameter | Value |

|---|---|

| Yield (indole core) | 65–72% |

| Purity (HPLC) | >95% |

N-Acylation with Cyclopentanecarbonyl Chloride

The 1-position of the dihydroindole is acylated using cyclopentanecarbonyl chloride under basic conditions.

Reaction Optimization

-

Base : Triethylamine (TEA) or DMAP in dichloromethane (DCM) facilitates deprotonation of the indole nitrogen.

-

Temperature : Reactions proceed at 0–25°C to minimize side reactions (e.g., over-acylation).

Procedure :

-

2,3-Dihydro-1H-indole-6-amine (5 mmol) is dissolved in anhydrous DCM.

-

TEA (7.5 mmol) is added, followed by dropwise addition of cyclopentanecarbonyl chloride (6 mmol) .

-

The mixture is stirred for 4–6 hours, washed with brine, and purified via silica gel chromatography.

Yield : 78–85% (white crystalline solid).

Amide Coupling with Pyrazine-2-carboxylic Acid

The final step involves coupling the acylated indole with pyrazine-2-carboxylic acid using carbodiimide-based reagents.

Carboxylic Acid Activation

Pyrazine-2-carboxylic acid is activated to its N-hydroxysuccinimide (NHS) ester or acyl chloride for efficient amide bond formation.

Activation Protocol :

Coupling Reaction

-

N-(1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)amine (5 mmol) is combined with the activated pyrazine derivative in DCM or DMF.

-

The reaction is stirred for 12–24 hours at 25°C, followed by extraction and purification.

Yield : 70–76% (pale yellow solid).

Purification and Characterization

Chromatographic Purification

Analytical Data

| Parameter | Value |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.65 (s, 1H, pyrazine), 7.45 (d, J=8 Hz, 1H, indole), 3.25 (t, 2H, CH2), 2.90 (m, 1H, cyclopentane) |

| HRMS (ESI) | [M+H]+ calcd. 408.5, found 408.5 |

Alternative Synthetic Routes

One-Pot Acylation-Coupling

A sequential protocol avoids intermediate isolation:

-

In-situ acylation of 2,3-dihydro-1H-indole-6-amine.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates coupling steps, improving yields to 80–82%.

Challenges and Optimization Strategies

Regioselectivity in Indole Functionalization

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯N interactions in the pyrazine-indole core) .

- X-ray Crystallography : Resolves 3D conformation, intramolecular interactions (e.g., planar geometry with bifurcated hydrogen bonds) .

- HPLC/TLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

How can researchers optimize the compound’s inhibitory activity against MAO-B?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify substituents on the indole (e.g., fluorobenzoyl at position 1 enhances MAO-B selectivity) .

- Molecular Docking : Use tools like AutoDock to identify key interactions (e.g., hydrogen bonding with Gln206 and hydrophobic contacts with Tyr326 in MAO-B) .

- Kinetic Studies : Perform Lineweaver-Burk plots to confirm competitive inhibition (e.g., Ki values <100 nM indicate high potency) .

What methodologies are used to evaluate anti-tubercular activity?

Q. Advanced

- In Silico Screening : Dock against Mycobacterium tuberculosis targets (e.g., mycolic acid cyclopropane synthase CmaA2, PDB: 3HEM) to prioritize candidates .

- In Vitro Assays :

How do crystal structure analyses guide derivative design?

Q. Advanced

- Conformational Insights : X-ray data reveal planar geometries and intramolecular hydrogen bonds (e.g., N–H⋯N in pyrazine-indole systems), which stabilize bioactive conformations .

- Supramolecular Packing : Chains linked via O–H⋯O or π-π stacking inform solubility modifications (e.g., adding polar groups disrupts aggregation) .

How can contradictory data between in vitro and in silico studies be resolved?

Q. Advanced

- Validation Strategies :

Which functional groups are critical for bioactivity?

Q. Basic

- Pyrazine-2-carboxamide : Essential for hydrogen bonding with enzyme active sites (e.g., MAO-B) .

- Cyclopentanecarbonyl : Enhances lipophilicity and membrane permeability .

- Dihydroindole Core : Stabilizes π-π stacking with aromatic residues in target proteins .

What experimental approaches are used for competitive inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.